N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-fluoro-4-methylphenyl)ethanediamide
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Overview
Description
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-fluoro-4-methylphenyl)oxamide is a complex organic compound that features a quinoline core, a cyclopropane ring, and a fluoro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-fluoro-4-methylphenyl)oxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Cyclopropane Ring: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Fluoro-Methylphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluoro-methylphenyl halide reacts with the quinoline derivative.
Formation of the Oxamide Linkage: The final step involves the formation of the oxamide linkage through a condensation reaction between the quinoline derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyclopropane ring or the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or cyclopropane derivatives.
Substitution: Various substituted fluoro-methylphenyl derivatives.
Scientific Research Applications
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-fluoro-4-methylphenyl)oxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-fluoro-4-methylphenyl)oxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to G-protein coupled receptors.
Pathways Involved: The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(2-ethoxyphenyl)oxamide
- **N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-nitrophenyl)oxamide
- **N-(3-chlorophenyl)-N’-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Uniqueness
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-fluoro-4-methylphenyl)oxamide is unique due to the presence of the fluoro-methylphenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the cyclopropane ring can confer rigidity to the molecule, potentially improving its pharmacokinetic properties.
This detailed article provides a comprehensive overview of N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N’-(3-fluoro-4-methylphenyl)oxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-13-4-8-16(11-18(13)23)24-20(27)21(28)25-17-9-7-14-3-2-10-26(19(14)12-17)22(29)15-5-6-15/h4,7-9,11-12,15H,2-3,5-6,10H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNGTLAGMFJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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